molecular formula C17H26N2O5 B040442 Boc-O-benzyl-L-serine N,O-dimethylhydroxamide CAS No. 115186-34-0

Boc-O-benzyl-L-serine N,O-dimethylhydroxamide

Cat. No.: B040442
CAS No.: 115186-34-0
M. Wt: 338.4 g/mol
InChI Key: MNXJRNLFQIIVMB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-ser(bzl)-nme(ome) is a compound that belongs to the family of amino acid derivatives. It is commonly used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a benzyl (Bzl) group, and a methyl ester (OMe) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-ser(bzl)-nme(ome) typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a benzyl (Bzl) group. The final step involves the esterification of the carboxyl group with methanol to form the methyl ester (OMe).

Industrial Production Methods

Industrial production of Boc-L-ser(bzl)-nme(ome) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-L-ser(bzl)-nme(ome) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc and Bzl protective groups can be selectively removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Trifluoroacetic acid (TFA) is used to remove the Boc group, while hydrogenation with palladium on carbon (Pd/C) is used to remove the Bzl group.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-L-ser(bzl)-nme(ome) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.

Mechanism of Action

The mechanism of action of Boc-L-ser(bzl)-nme(ome) involves the selective protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Bzl group protects the hydroxyl group. The methyl ester (OMe) group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the formation of peptide bonds in a controlled manner.

Comparison with Similar Compounds

Boc-L-ser(bzl)-nme(ome) is unique due to its combination of protective groups, which provide selective protection during peptide synthesis. Similar compounds include:

    Boc-L-ser(ome): Lacks the benzyl group, providing less protection for the hydroxyl group.

    Boc-L-ser(bzl)-oh: Lacks the methyl ester group, providing less protection for the carboxyl group.

    Fmoc-L-ser(bzl)-nme(ome): Uses a different protective group (Fmoc) for the amino group, offering different deprotection conditions.

These similar compounds highlight the uniqueness of Boc-L-ser(bzl)-nme(ome) in providing comprehensive protection for all functional groups during peptide synthesis.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)18-14(15(20)19(4)22-5)12-23-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXJRNLFQIIVMB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.